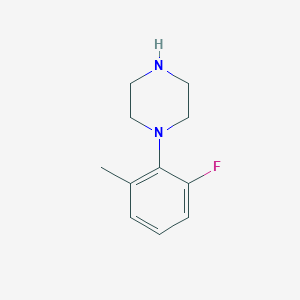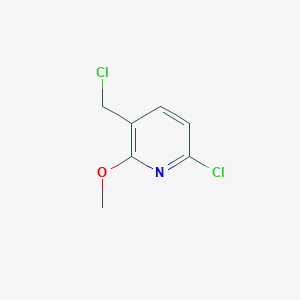
6-Chloro-3-(chloromethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine est un composé organique hétérocyclique appartenant à la famille de la pyridine. Elle se caractérise par la présence de groupes chlore et méthoxy liés au cycle pyridine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine implique généralement la chloration de la 2-méthoxypyridine suivie de l'introduction d'un groupe chlorométhyle. Une méthode courante implique la réaction de la 2-méthoxypyridine avec le chlorure de thionyle pour introduire l'atome de chlore en position 6. Elle est suivie de la réaction avec le formaldéhyde et l'acide chlorhydrique pour introduire le groupe chlorométhyle en position 3 .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine peut subir divers types de réactions chimiques, notamment :
Substitution nucléophile : Les atomes de chlore peuvent être remplacés par des nucléophiles tels que les amines ou les thiols.
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le composé peut être réduit pour éliminer les atomes de chlore ou pour modifier le cycle pyridine.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l'azoture de sodium ou le thiolate de potassium dans des solvants polaires.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) en présence d'hydrogène gazeux.
Principaux produits formés
Substitution nucléophile : Formation de pyridines substituées.
Oxydation : Formation d'acides ou d'aldéhydes carboxyliques de la pyridine.
Réduction : Formation de pyridines déchlorées ou de cycles pyridine modifiés.
4. Applications de la recherche scientifique
La 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Elle sert de sonde dans les essais biochimiques pour étudier les interactions enzymatiques et les voies cellulaires.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou l'ADN, entraînant des modifications de leur structure et de leur fonction. Cela peut entraîner l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Applications De Recherche Scientifique
6-Chloro-3-(chloromethyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloro-3-méthyluracile : Un autre dérivé de la pyridine chlorée avec des applications en chimie médicinale.
6-Chloro-3-nitro-2-(phénylsulfonyl)méthylimidazo[1,2-b]pyridazine : Un composé présentant des caractéristiques structurales similaires utilisé dans la recherche antikinetoplastide.
Unicité
La 6-Chloro-3-(chlorométhyl)-2-méthoxypyridine est unique en raison de son motif de substitution spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. Sa combinaison de groupes chlore et méthoxy en fait un intermédiaire polyvalent pour diverses applications synthétiques.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
6-chloro-3-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 |
Clé InChI |
DCGYGFYDTKBASY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

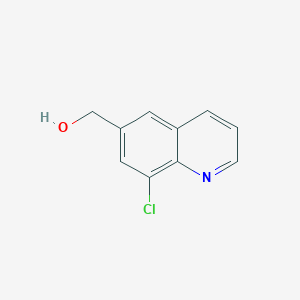
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)
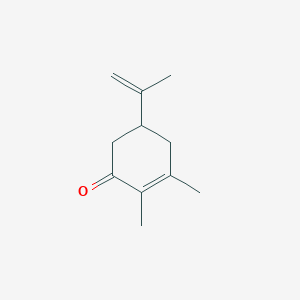

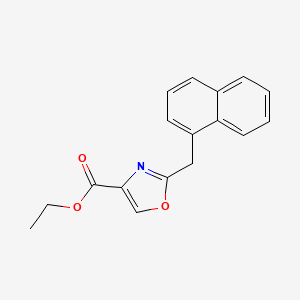
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
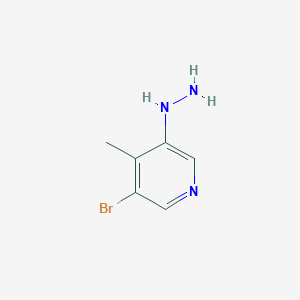

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
